molecular formula C16H20N2O5 B13448238 dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole CAS No. 107619-05-6

dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole

Cat. No.: B13448238
CAS No.: 107619-05-6
M. Wt: 320.34 g/mol
InChI Key: SGVVZZSCFPMVDF-PQAGPIFVSA-N
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Description

Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole is a complex organic compound that features both an indole ring and a substituted butanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole ring, which can be achieved through Fischer indole synthesis or other methods. The butanedioate moiety can be introduced via esterification reactions. The final step often involves coupling the indole ring with the substituted butanedioate under specific conditions, such as using a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole exerts its effects involves interactions with various molecular targets. The indole ring can interact with biological receptors, while the butanedioate moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Shares the dimethyl ester functionality but lacks the indole ring.

    Indole-3-acetic acid: Contains the indole ring but has different substituents.

Uniqueness

Dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole is unique due to its combination of an indole ring and a substituted butanedioate moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a compound of great interest for further research and development.

Properties

CAS No.

107619-05-6

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

dimethyl (3S)-2-acetyl-3-aminobutanedioate;1H-indole

InChI

InChI=1S/C8H13NO5.C8H7N/c1-4(10)5(7(11)13-2)6(9)8(12)14-3;1-2-4-8-7(3-1)5-6-9-8/h5-6H,9H2,1-3H3;1-6,9H/t5?,6-;/m0./s1

InChI Key

SGVVZZSCFPMVDF-PQAGPIFVSA-N

Isomeric SMILES

CC(=O)C([C@@H](C(=O)OC)N)C(=O)OC.C1=CC=C2C(=C1)C=CN2

Canonical SMILES

CC(=O)C(C(C(=O)OC)N)C(=O)OC.C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

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